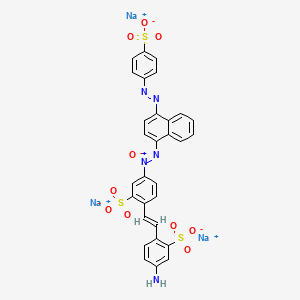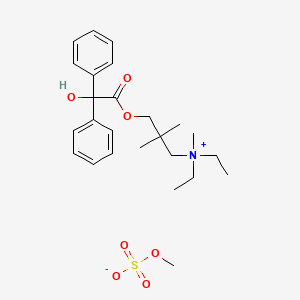
Propionic acid, thio-, S-isopropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionic acid, thio-, S-isopropyl ester, also known as propanethioic acid, S-(1-methylethyl) ester, is an organic compound with the molecular formula C6H12OS. It is a thioester, which means it contains a sulfur atom replacing the oxygen atom in the ester functional group. This compound is used in various chemical reactions and industrial applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions
Propionic acid, thio-, S-isopropyl ester can be synthesized through the esterification of propionic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at temperatures ranging from 50°C to 80°C. The use of a pervaporation reactor can enhance the conversion by shifting the equilibrium of the reversible esterification reaction .
Industrial Production Methods
In industrial settings, the esterification process is optimized using ion exchange resin catalysts like Amberlyst 15, Amberlyst 70, and Dowex 50 WX8. These catalysts help achieve higher conversion rates and better yields. The process parameters, including catalyst loading, alcohol to acid molar ratio, and reaction temperature, are carefully controlled to maximize efficiency .
化学反応の分析
Types of Reactions
Propionic acid, thio-, S-isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: This reaction involves breaking down the ester into its corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Thioesters can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Propionic acid and isopropyl alcohol.
Reduction: Corresponding alcohol.
Substitution: Products vary based on the nucleophile used.
科学的研究の応用
Propionic acid, thio-, S-isopropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioesters and thioacids.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of propionic acid, thio-, S-isopropyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymatic reactions, leading to the formation of thioesters and other metabolites. The sulfur atom in the thioester group plays a crucial role in its reactivity and interaction with other molecules .
類似化合物との比較
Propionic acid, thio-, S-isopropyl ester can be compared with other similar compounds, such as:
Propionic acid, isopropyl ester: Similar in structure but contains an oxygen atom instead of sulfur.
Butyric acid, thio-, S-isopropyl ester: Similar thioester structure but with a longer carbon chain.
Acetic acid, thio-, S-isopropyl ester: Similar thioester structure but with a shorter carbon chain.
The uniqueness of this compound lies in its sulfur-containing thioester group, which imparts distinct chemical properties and reactivity compared to oxygen-containing esters .
特性
分子式 |
C6H12OS |
|---|---|
分子量 |
132.23 g/mol |
IUPAC名 |
S-propan-2-yl propanethioate |
InChI |
InChI=1S/C6H12OS/c1-4-6(7)8-5(2)3/h5H,4H2,1-3H3 |
InChIキー |
LDEJXFDTQBEVOR-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)SC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Phenylfuro[2,3-f][1,3]benzodioxole](/img/structure/B13783693.png)
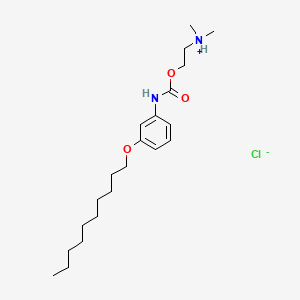

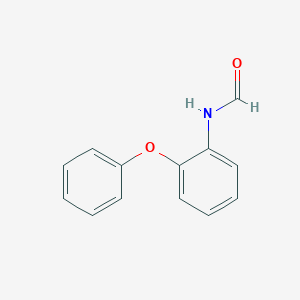
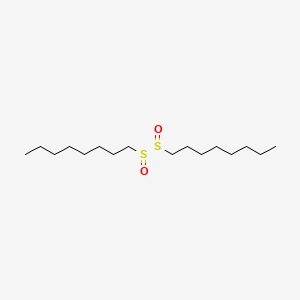

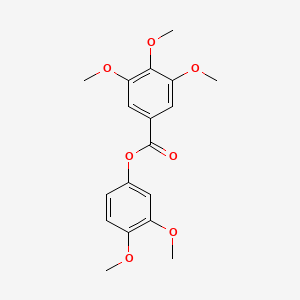


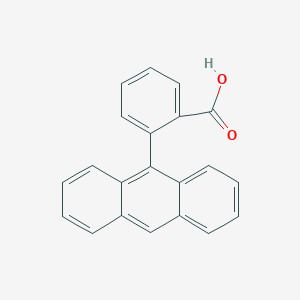
![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
